

JBSNF-000028 in a Diet-Induced Obesity Mouse Model: Application Notes and Protocols

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Compound of Interest		
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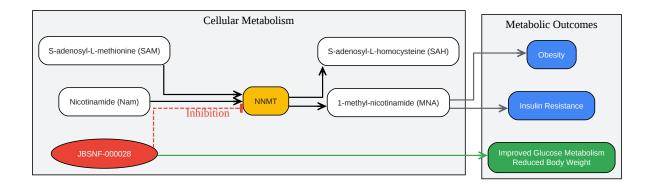
Introduction

JBSNF-000028 is an orally active and potent small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a key metabolic regulator, and its overexpression is associated with obesity and type 2 diabetes.[3] JBSNF-000028 has demonstrated efficacy in reducing body weight, improving glucose metabolism, and sensitizing insulin in a diet-induced obesity (DIO) mouse model. These application notes provide a comprehensive overview of the use of JBSNF-000028 in a DIO mouse model, including detailed experimental protocols and expected outcomes.

Mechanism of Action

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3] The overexpression of NNMT in metabolic diseases leads to a depletion of SAM and an increase in MNA. JBSNF-000028 acts as a competitive inhibitor of NNMT, binding to the nicotinamide pocket. This inhibition is intended to restore metabolic balance, leading to improved glucose handling and reduced body weight. Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice with diet-induced obesity, suggesting a potential for glucose-normalizing effects beyond NNMT inhibition.[4]





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NNMT signaling pathway and JBSNF-000028 inhibition.

Data Presentation

In Vitro Activity of JBSNF-000028

Target	IC ₅₀ (μM)
Human NNMT (hNNMT)	0.033
Monkey NNMT (mkNNMT)	0.19
Mouse NNMT (mNNMT)	0.21

IC₅₀ values represent the concentration of JBSNF-000028 required to inhibit 50% of the NNMT enzyme activity.

In Vivo Efficacy of JBSNF-000028 in DIO Mice



Parameter	Treatment Group	Result
Body Weight	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Statistically significant reduction compared to vehicle
Fed Blood Glucose	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Significantly reduced
Plasma Triglycerides	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Statistically significant reduction
Plasma LDL Cholesterol	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Statistically significant reduction
Liver Triglycerides	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Statistically significant reduction
Liver Total Cholesterol	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Statistically significant reduction
Glucose Tolerance	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Improved during an oral glucose tolerance test (OGTT)

Data compiled from studies with treatment durations of 27 days to 4 weeks.[1][2][5]

Experimental Protocols Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.

Materials:

- Male C57BL/6J mice (6 weeks of age)
- High-fat diet (HFD; typically 60% kcal from fat)
- Standard chow diet (control)
- Animal caging with enrichment



Animal scale

Procedure:

- Acclimation: Upon arrival, acclimate mice for one week on a standard chow diet.
- Diet Induction: At 7 weeks of age, randomize mice into two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
- Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Diet and Water: Provide diets and water ad libitum. Replace the HFD at least twice a week to prevent spoilage.
- Monitoring: Monitor body weight and food intake weekly.
- Duration: Continue the respective diets for 10-12 weeks to establish a clear obese phenotype in the HFD group.

JBSNF-000028 Treatment

This protocol outlines the administration of JBSNF-000028 to DIO mice.

Materials:

- JBSNF-000028
- Vehicle solution (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Syringes

Procedure:

 Preparation: Prepare a suspension of JBSNF-000028 in the vehicle at the desired concentration.



- Dosing: Administer JBSNF-000028 orally at a dose of 50 mg/kg body weight, twice daily.[1]
 [2] The vehicle is administered to the control DIO group.
- Duration: Continue the treatment for 27 days to 4 weeks.[1][2]
- Monitoring: Continue to monitor body weight, food intake, and general health throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the mice to clear a glucose load from the blood.

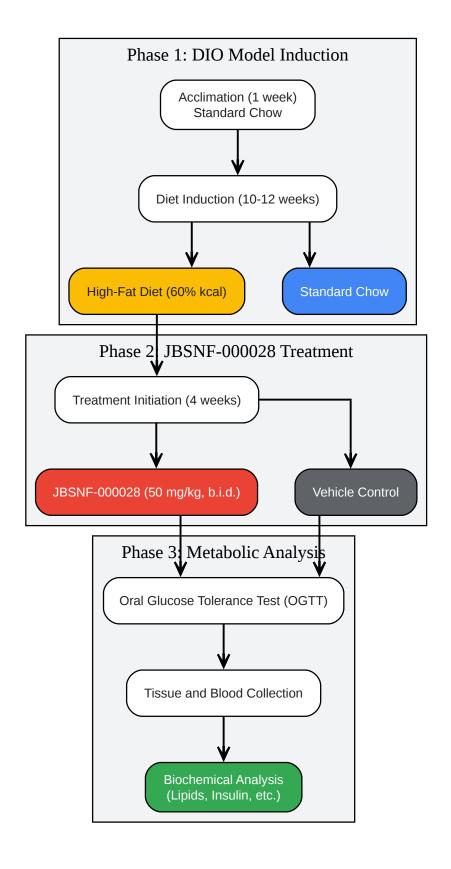
Materials:

- Glucose solution (20% dextrose in sterile saline)
- Glucometer and test strips
- Lancets or tail-snip tools
- Blood collection tubes (for insulin measurement, if desired)

Procedure:

- Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.
- Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.
- Glucose Administration: Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels at each time point.
- Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify glucose tolerance.





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Experimental workflow for JBSNF-000028 in a DIO model.



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